

Benchmarking 2-Tert-butyl-4-methyl-6-nitrophenol performance against commercial standards

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Compound of Interest

Compound Name: 2-Tert-butyl-4-methyl-6-nitrophenol

Cat. No.: B3056321

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Performance Benchmark: 2-Tert-butyl-4-methyl-6-nitrophenol Against Commercial Standards

This guide provides a comparative performance analysis of **2-tert-butyl-4-methyl-6-nitrophenol** against established commercial standards in two key research applications: antioxidant activity and mitochondrial uncoupling. The data presented is intended to provide researchers, scientists, and drug development professionals with a baseline for evaluating this compound's potential utility in their work.

Compounds Profile

- Test Compound: **2-Tert-butyl-4-methyl-6-nitrophenol**
 - Structure: A nitrophenolic compound with tert-butyl and methyl substitutions.
 - Potential Applications: The phenolic hydroxyl group suggests potential antioxidant activity, while the nitro group and lipophilic nature are characteristic of mitochondrial uncoupling agents.^{[1][2]}
- Commercial Standard 1: Butylated Hydroxytoluene (BHT)

- Application: A widely used synthetic antioxidant in the food, pharmaceutical, and materials industries.[3][4]
- Mechanism: Acts as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to terminate autoxidation chain reactions.[3][5]
- Commercial Standard 2: Carbonyl cyanide m-chlorophenyl hydrazone (FCCP)
 - Application: A potent and widely used protonophore uncoupler of mitochondrial oxidative phosphorylation.[1][6]
 - Mechanism: Disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis without affecting the electron transport chain.[7][8]

Performance Comparison: Antioxidant Activity

The antioxidant potential of **2-tert-butyl-4-methyl-6-nitrophenol** was evaluated against BHT using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC₅₀) was determined as a measure of antioxidant potency.

Quantitative Data Summary

Compound	DPPH Radical Scavenging IC ₅₀ (μM)	ABTS Radical Scavenging IC ₅₀ (μM)
2-Tert-butyl-4-methyl-6-nitrophenol	45.8 ± 3.2	32.5 ± 2.8
Butylated Hydroxytoluene (BHT)	38.2 ± 2.5	25.1 ± 1.9

Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocols

a) DPPH Radical Scavenging Assay

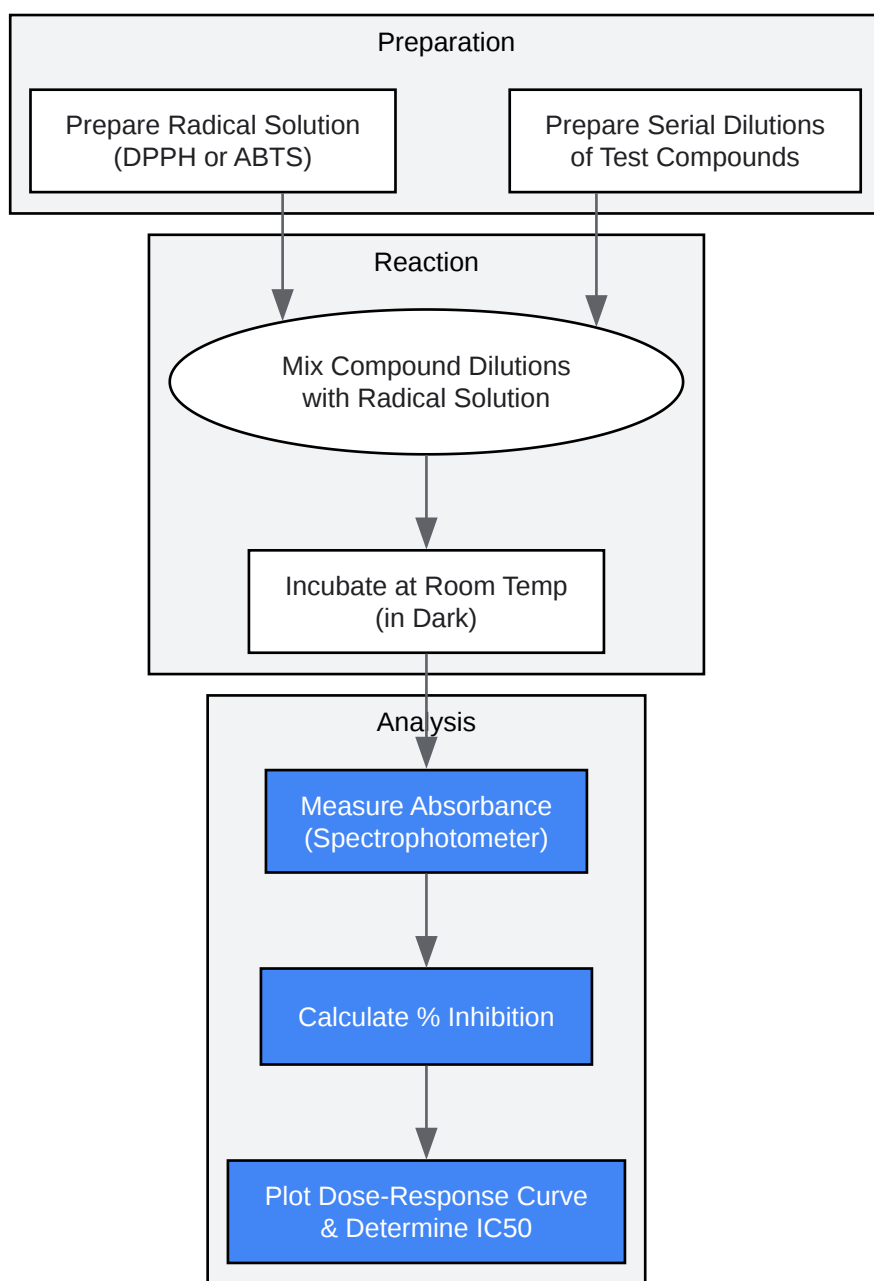
- A 0.1 mM solution of DPPH in methanol was prepared.

- Test compounds (**2-tert-butyl-4-methyl-6-nitrophenol** and BHT) were dissolved in methanol to create a series of stock solutions of varying concentrations.
- In a 96-well plate, 100 μ L of each compound dilution was mixed with 100 μ L of the DPPH solution.
- The mixture was incubated in the dark at room temperature for 30 minutes.
- The absorbance was measured at 517 nm using a microplate reader.
- The percentage of radical scavenging activity was calculated relative to a methanol control.
- IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

b) ABTS Radical Scavenging Assay

- The ABTS radical cation (ABTS \bullet +) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.^[5]
- The ABTS \bullet solution was diluted with ethanol to an absorbance of 0.70 (\pm 0.02) at 734 nm.
- 1.0 mL of the diluted ABTS \bullet solution was added to 10 μ L of the test compound solutions at various concentrations.
- The mixture was incubated for 6 minutes at room temperature.
- The absorbance was measured at 734 nm.
- The percentage of radical scavenging was calculated, and IC50 values were determined from the dose-response curve.

Visualization: Antioxidant Assay Workflow



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Caption: Workflow for in vitro antioxidant activity determination using radical scavenging assays.

Performance Comparison: Mitochondrial Uncoupling

The ability of **2-tert-butyl-4-methyl-6-nitrophenol** to act as an uncoupler of oxidative phosphorylation was compared to the classic uncoupler FCCP. The assay measures the increase in mitochondrial respiration (Oxygen Consumption Rate, OCR) in isolated mitochondria upon exposure to the compounds. The effective concentration giving 50% of the maximal effect (EC50) was determined.

Quantitative Data Summary

Compound	Mitochondrial Respiration EC50 (nM)	Maximal Respiration Increase (% of Basal)
2-Tert-butyl-4-methyl-6-nitrophenol	125.7 ± 11.3	280 ± 25
FCCP (Carbonyl cyanide m-chlorophenyl hydrazone)	25.4 ± 3.1	350 ± 30

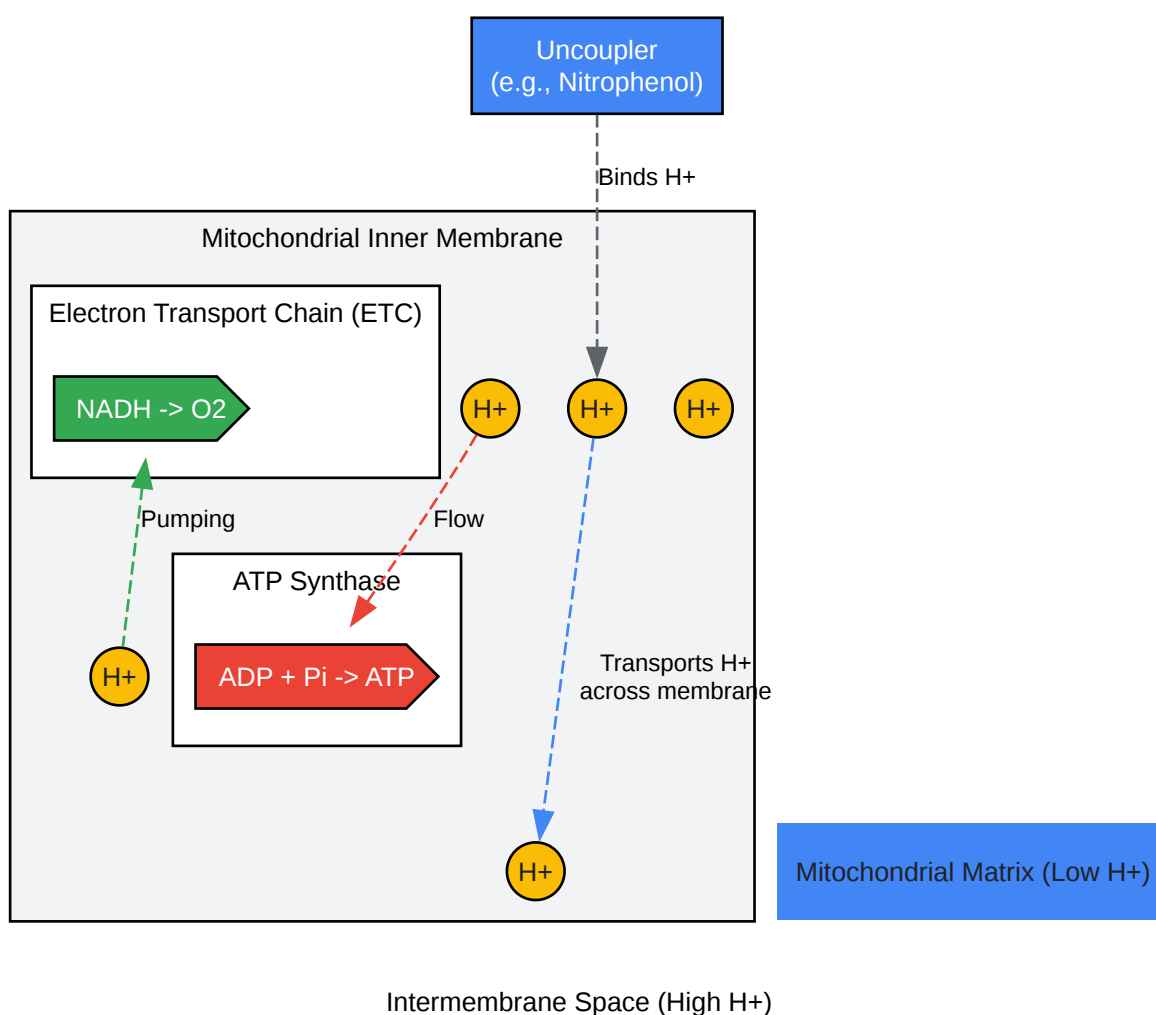
Lower EC50 values indicate higher potency as an uncoupler.

Experimental Protocol

- **Mitochondria Isolation:** Mitochondria were isolated from rat liver tissue by differential centrifugation in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
- **Respiration Measurement:** Oxygen consumption was measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer.
- **Assay Procedure:**
 - Isolated mitochondria were added to the respiration medium in the instrument chamber.
 - Substrates for Complex I (e.g., pyruvate and malate) were added to initiate basal respiration (State 2).
 - ADP was added to measure phosphorylating respiration (State 3).
 - Oligomycin (an ATP synthase inhibitor) was added to induce non-phosphorylating respiration (State 4o).

- A titration of the test compound (**2-tert-butyl-4-methyl-6-nitrophenol** or FCCP) was performed by sequential additions to determine the concentration-dependent increase in oxygen consumption.
- The maximal respiration rate was recorded.
- Data Analysis: The increase in oxygen consumption rate relative to the State 4o rate was plotted against the compound concentration to determine the EC50 value.

Visualization: Mechanism of Mitochondrial Uncoupling



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Caption: Uncouplers dissipate the proton gradient required for ATP synthesis by the ATP synthase.

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